molecular formula C17H21ClN4O3S B6566511 N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921867-34-7

N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Número de catálogo: B6566511
Número CAS: 921867-34-7
Peso molecular: 396.9 g/mol
Clave InChI: FYTFPNDWIQAYLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide features a central 1H-imidazole core with distinct substituents:

  • A hydroxymethyl group at position 3.
  • A sulfanyl acetamide bridge linking the imidazole to a 4-chlorophenyl group (Fig. 1).

This structure combines polar (hydroxymethyl, carbamoyl) and hydrophobic (chlorophenyl) moieties, which may enhance solubility and target binding.

Propiedades

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-11(2)20-15(24)8-22-14(9-23)7-19-17(22)26-10-16(25)21-13-5-3-12(18)4-6-13/h3-7,11,23H,8-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTFPNDWIQAYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Imidazole-Sulfanyl-Acetamide Family

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (Imidazole Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data (IR, NMR)
Target Compound 1H-imidazole 5: hydroxymethyl; 1: propan-2-yl carbamoyl methyl C₁₉H₂₂ClN₄O₃S 437.92 Not reported Not available
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 1H-imidazole 1: 4-chlorophenyl; 5: unsubstituted C₁₇H₁₃Cl₂N₃OS 394.27 Not reported HRMS: [M+H]⁺ 394.03 (calc), 394.03 (obs)
N-(5-methylisoxazol-3-yl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 1H-imidazole 1: 4-chlorophenyl; 5: unsubstituted C₁₆H₁₄ClN₃O₂S 355.82 Not reported IR: 3291 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O)
N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 1H-imidazole 1: methyl; 5: phenyl C₁₉H₁₇ClN₃OS 386.87 Not reported HRMS: [M+H]⁺ 387.07 (calc), 387.07 (obs)
Cyazofamid 1H-imidazole 1: sulfonamide; 5: 4-methylphenyl C₁₃H₁₃ClN₄O₂S 324.79 Not reported Not available

Key Observations :

  • The target compound’s hydroxymethyl group (position 5) enhances hydrophilicity compared to chloro or phenyl substituents in analogs .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility:
  • Analogs with chlorophenyl groups (e.g., : 10j, 10k) exhibit higher melting points (175–194°C) due to rigid aromatic systems . The target compound’s hydroxymethyl group may reduce crystallinity, lowering its melting point.
  • Hydrogen-bonding capacity : The hydroxymethyl and carbamoyl groups in the target compound likely improve aqueous solubility compared to nitro- or fluoro-substituted analogs (e.g., : 10l, 10j) .
Spectroscopic Trends:
  • IR Spectroscopy : Sulfanyl acetamides show characteristic C=O stretches at ~1678 cm⁻¹ () and N–H stretches at ~3291 cm⁻¹ . The target compound’s carbamoyl group may introduce additional N–H stretches near 3300 cm⁻¹.
  • HRMS : All analogs () show precise agreement between calculated and observed [M+H]⁺ values, confirming structural integrity .

Bioactivity Comparisons

Compound () Bioactivity (IC₅₀)
8t (oxadiazole-indole hybrid) LOX inhibition: 12.5 µM
8u (ethoxy-methylphenyl variant) α-Glucosidase inhibition: 18.2 µM
8v (nitrophenyl variant) BChE inhibition: 23.4 µM

Implications for the Target Compound :

  • The imidazole-sulfanyl-acetamide scaffold is associated with enzyme inhibition (e.g., BChE, LOX). The hydroxymethyl group may enhance binding to polar active sites, while the 4-chlorophenyl group could improve lipophilic interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.